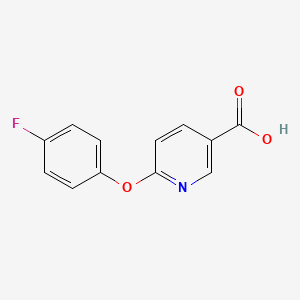

6-(4-Fluorophenoxy)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUJTNYRICRFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-71-9 | |

| Record name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 4 Fluorophenoxy Pyridine 3 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid provides a logical roadmap for its synthesis. The primary disconnection point is the ether linkage, suggesting a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two key synthons: a 6-halopyridine-3-carboxylic acid derivative and 4-fluorophenol (B42351).

Another key disconnection involves the carboxylic acid group at the 3-position of the pyridine (B92270) ring. This functionality can be introduced through the hydrolysis of a corresponding ester or nitrile, or by the oxidation of an alkyl group. This retrosynthetic approach allows for the identification of readily available starting materials and the formulation of a convergent and efficient synthetic plan.

Classical and Modern Synthetic Routes towards the Pyridine Core

Strategies for Pyridine Ring Construction

While numerous methods exist for the de novo synthesis of pyridine rings, a more common and efficient approach for this specific target involves the use of a pre-formed, appropriately substituted pyridine derivative. A common starting material is 6-chloronicotinic acid or its corresponding ester, ethyl 6-chloronicotinate. These compounds provide the necessary pyridine core with a leaving group at the 6-position, poised for the introduction of the aryloxy moiety, and a precursor to the carboxylic acid at the 3-position.

Introduction of the 4-Fluorophenoxy Moiety

The formation of the aryl ether linkage between the pyridine ring and the 4-fluorophenol is a pivotal step. This can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): In this classical approach, a 6-halopyridine derivative, such as 6-chloronicotinate, is reacted with 4-fluorophenol in the presence of a strong base. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the phenoxide nucleophile, displacing the halide.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 6-chloronicotinate, 4-Fluorophenol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 100-120 | Moderate to Good |

| Ethyl 6-chloronicotinate, 4-Fluorophenol | Potassium Carbonate (K2CO3) | Dimethyl sulfoxide (B87167) (DMSO) | 120-150 | Moderate |

Ullmann Condensation: This copper-catalyzed reaction is a well-established method for forming diaryl ethers. wikipedia.orgorganic-chemistry.org It typically involves reacting an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgwikipedia.org

| Reactants | Catalyst | Base | Solvent | Temperature (°C) |

| 6-Chloronicotinic acid, 4-Fluorophenol | Copper(I) oxide (Cu2O) | Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | 150 |

| Ethyl 6-chloronicotinate, 4-Fluorophenol | Copper(I) iodide (CuI) | Cesium Carbonate (Cs2CO3) | 1,4-Dioxane | 110 |

Carboxylic Acid Functionalization at the 3-Position

The final step in the synthesis is often the conversion of an ester group at the 3-position to the desired carboxylic acid. This is typically achieved through hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): The ethyl ester of this compound can be treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to yield the carboxylic acid.

| Reactant | Base | Solvent | Temperature |

| Ethyl 6-(4-fluorophenoxy)nicotinate | Sodium Hydroxide (NaOH) | Water/Ethanol | Reflux |

| Ethyl 6-(4-fluorophenoxy)nicotinate | Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature |

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions, typically by heating with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound benefits significantly from such approaches, particularly for the formation of the key aryl ether bond.

Palladium-Mediated Coupling Reactions for Aryl Ether Linkage Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the classical Ullmann condensation. wikipedia.orgorganic-chemistry.org This methodology often proceeds under milder conditions and with a broader substrate scope. The reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., ethyl 6-chloronicotinate) to form a palladium(II) species.

Ligand Exchange: The alcohol or phenol (4-fluorophenol) coordinates to the palladium center.

Reductive Elimination: The desired aryl ether is formed, and the palladium(0) catalyst is regenerated.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle.

| Aryl Halide | Phenol | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Ethyl 6-bromonicotinate | 4-Fluorophenol | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 100 |

| Ethyl 6-chloronicotinate | 4-Fluorophenol | Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane | 110 |

These palladium-catalyzed methods represent the state-of-the-art in aryl ether synthesis, offering high yields and functional group tolerance, making them highly suitable for the preparation of complex molecules like this compound.

Other Transition Metal-Catalyzed Processes in Pyridine Synthesis

While palladium catalysis is a well-established method for C-O bond formation, research has increasingly explored the utility of other, more earth-abundant and cost-effective transition metals such as copper, iron, and nickel. These metals offer alternative reactivity and selectivity profiles for the synthesis of 6-aryloxypyridine derivatives.

Copper-Catalyzed C-O Cross-Coupling:

Copper-catalyzed Ullmann-type reactions have long been a staple for the formation of diaryl ethers. Modern advancements have led to milder reaction conditions and broader substrate scope. For the synthesis of 6-aryloxypyridine-3-carboxylates, a copper catalyst, often in conjunction with a suitable ligand, can effectively couple a 6-halopyridine-3-carboxylate with a phenol. The use of ligands such as picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) can facilitate these couplings, even with challenging substrates. nih.govacs.org For instance, the O-arylation of 3-hydroxypyridine (B118123) with aryl bromides and iodides has been successfully achieved using a copper catalyst. nih.gov

A general representation of this transformation is the coupling of a 6-halopyridine-3-carboxylic acid ester with 4-fluorophenol in the presence of a copper catalyst, a base, and a suitable solvent.

Table 1: Representative Copper-Catalyzed O-Arylation of Hydroxypyridines The following table presents data from analogous copper-catalyzed O-arylation reactions of hydroxypyridines, illustrating the general conditions and outcomes of such transformations.

| Entry | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | 3-Hydroxypyridine | CuI / Ligand | K₃PO₄ | Dioxane | 85 |

| 2 | 4-Bromobenzonitrile | 3-Hydroxypyridine | CuI / Ligand | Cs₂CO₃ | Toluene | 78 |

| 3 | 1-Iodo-4-methoxybenzene | 3-Hydroxypyridine | CuI / Ligand | K₂CO₃ | DMF | 92 |

Iron-Catalyzed C-O Cross-Coupling:

Iron catalysis has emerged as a green and economical alternative for cross-coupling reactions. Iron salts, such as FeCl₃, in the presence of a ligand like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), have been shown to catalyze the synthesis of diaryl ethers. nih.gov The application of iron catalysis to the synthesis of 6-aryloxypyridine-3-carboxylic acid would involve the coupling of a 6-halopyridine derivative with 4-fluorophenol. While less common than copper or palladium catalysis for this specific transformation, the low cost and low toxicity of iron make it a highly attractive area for future development. nih.govorganic-chemistry.org

Nickel-Catalyzed Processes:

Nickel catalysts are also gaining prominence for their ability to mediate C-O bond formation. Nickel-catalyzed carboxylation of pyridinyl fluorosulfates with CO₂ has been reported, providing a route to pyridine carboxylic acids. mit.edu A potential strategy for the synthesis of the target molecule could involve the nickel-catalyzed coupling of a 6-halopyridine-3-carboxylic acid derivative with 4-fluorophenol.

Rhodium-Catalyzed C-H Functionalization:

Rhodium(III) catalysis has been effectively used for the synthesis of substituted pyridines through the coupling of α,β-unsaturated oximes and alkenes. nih.gov While not a direct method for the synthesis of the target molecule, this highlights the potential of rhodium in constructing the pyridine core, which could then be further functionalized.

Stereoselective Synthesis Considerations for Chiral Analogues

The introduction of chirality into analogues of this compound can significantly impact their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Catalytic Asymmetric Reduction:

Biocatalytic Desymmetrization:

Biocatalysis offers a powerful and environmentally benign approach to stereoselective synthesis. Enzymes such as lipases, esterases, or dehydrogenases can be used to selectively modify one of two enantiotopic groups in a prochiral molecule, a process known as desymmetrization. mdpi.com For instance, a prochiral diol or diester containing the 6-(4-fluorophenoxy)pyridine scaffold could be selectively hydrolyzed or acylated by an enzyme to yield a chiral mono-alcohol or mono-ester with high enantiomeric excess.

Table 2: Examples of Biocatalytic Desymmetrization for Chiral Building Blocks This table illustrates the principle of biocatalytic desymmetrization with examples from the literature on related substrate classes, as direct data for the target molecule is not available.

| Substrate Type | Enzyme | Reaction Type | Product | Enantiomeric Excess (%) |

| Prochiral Diol | Lipase | Acylation | Chiral Monoacetate | >95 |

| Prochiral Diester | Esterase | Hydrolysis | Chiral Monoacid | >98 |

| Prochiral Diketone | Dehydrogenase | Reduction | Chiral Hydroxyketone | >99 |

Chiral Ligands in Asymmetric Catalysis:

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. For analogues of this compound where chirality is introduced through a C-C or C-N bond formation adjacent to the pyridine ring, a chiral catalyst can be employed. Copper-catalyzed asymmetric alkylation of alkenyl pyridines using a chiral diphosphine ligand is one such example that can generate chiral pyridine derivatives with high enantioselectivity. nih.gov

Green Chemistry Principles in Synthetic Protocol Development

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for sustainable industrial development. Key aspects include the use of renewable feedstocks, atom economy, energy efficiency, and the reduction of hazardous waste.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov The synthesis of pyridine derivatives through multicomponent reactions under microwave irradiation is a prime example of a green synthetic approach. organic-chemistry.org This technique can be applied to the synthesis of this compound to reduce energy consumption and reaction times.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis The following data for a representative multicomponent pyridine synthesis highlights the advantages of microwave irradiation.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 6-9 hours | 71-88 |

| Microwave Irradiation | 2-7 minutes | 82-94 |

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.net The synthesis of heterocyclic compounds, including pyridines, in flow reactors can lead to improved yields and purity while minimizing waste. This technology is well-suited for the production of this compound, particularly on an industrial scale.

Biocatalysis in Green Synthesis:

As mentioned in the context of stereoselective synthesis, biocatalysis is a key tenet of green chemistry. The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents and organic solvents. mdpi.com The development of biocatalytic routes to pyridine and piperidine (B6355638) heterocycles from renewable resources is an active area of research. mdpi.com

Chemical Transformations and Reaction Mechanisms of 6 4 Fluorophenoxy Pyridine 3 Carboxylic Acid

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property significantly influences its susceptibility to substitution reactions. The presence of a carboxylic acid group at the 3-position further deactivates the ring towards electrophilic attack, while the 4-fluorophenoxy group at the 6-position modulates the electron density and steric environment.

Electrophilic Aromatic Substitution Reactions

The pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. rsc.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which strongly deactivates the ring to an even greater extent. The carboxylic acid group at the C-3 position acts as a meta-directing deactivating group, further hindering electrophilic attack. doubtnut.com

Consequently, forcing conditions are typically required for electrophilic substitution on pyridine rings, and the reactions, when they do occur, generally proceed at the 3- or 5-positions. For 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, electrophilic substitution is highly unfavorable. The combined deactivating effects of the pyridine nitrogen and the C-3 carboxylic acid group make the C-2, C-4, and C-5 positions significantly electron-deficient and thus unreactive toward common electrophiles like nitronium (NO₂⁺) or sulfonyl (SO₃) ions. rsc.orglibretexts.org

| Reaction Type | Typical Reagents | Expected Reactivity/Outcome |

| Nitration | HNO₃ / H₂SO₄ | No reaction expected due to severe ring deactivation. |

| Halogenation | X₂ / Lewis Acid | No reaction expected. |

| Sulfonation | Fuming H₂SO₄ | No reaction expected. |

| Friedel-Crafts | RCOCl / AlCl₃ | Aromatic carboxylic acids do not undergo Friedel-Crafts reactions. doubtnut.com |

Nucleophilic Substitution Reactions

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com The synthesis of this compound itself is a prime example of such a reaction.

The common synthetic route involves the displacement of a halide (typically chloride) from the 6-position of a pyridine-3-carboxylic acid derivative by the nucleophilic 4-fluorophenoxide anion. This reaction proceeds via a classic addition-elimination mechanism.

Mechanism:

Nucleophilic Attack: The 4-fluorophenoxide ion attacks the C-6 position of the pyridine ring, which bears the leaving group (e.g., chlorine). This step is facilitated by the electron-withdrawing nature of the ring nitrogen, which can stabilize the resulting negative charge.

Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final product.

This synthetic strategy is a versatile method for forming aryl-ether linkages on pyridine rings. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and often requires heat to proceed at a practical rate.

| Substrate | Nucleophile | Typical Conditions | Product |

| 6-Chloronicotinic acid | 4-Fluorophenol (B42351) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), Heat | This compound |

| Methyl 6-chloronicotinate | 4-Fluorophenol | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | Methyl 6-(4-fluorophenoxy)nicotinate |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 3-position of the molecule undergoes a range of standard transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved through several established methods. The choice of method depends on the desired ester and the scale of the reaction.

Fischer Esterification: This is a classic acid-catalyzed condensation between the carboxylic acid and an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Reactions with Coupling Agents: For milder conditions, especially with sensitive alcohols, coupling agents are employed. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

| Method | Reagents | General Conditions |

| Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Aprotic solvent (e.g., CH₂Cl₂), Room temperature |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | 1. Reflux2. Aprotic solvent, 0 °C to Room temperature |

Amidation Reactions

The synthesis of amides from this compound typically requires activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alkoxide.

Direct reaction of the carboxylic acid with an amine requires very high temperatures and is often inefficient. Therefore, methods analogous to esterification are commonly used:

Coupling Reagents: Similar to ester synthesis, coupling agents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective for amide bond formation. These reagents activate the carboxylic acid, allowing for its reaction with a primary or secondary amine under mild conditions. nih.govresearchgate.net

Via Acid Chloride: The most common laboratory method involves converting the carboxylic acid to its corresponding acid chloride with thionyl chloride or oxalyl chloride. The highly electrophilic acid chloride then readily reacts with the desired amine. A base is typically added to scavenge the HCl generated during the reaction.

| Method | Reagents | General Conditions |

| Coupling Reagents | Amine (RNH₂), Coupling Agent (e.g., EDC, PyBOP) | Aprotic solvent (e.g., DMF, CH₂Cl₂), Room temperature |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂), Base (e.g., Et₃N) | 1. Reflux2. Aprotic solvent, 0 °C to Room temperature |

| Boric Acid Catalysis | Amine (RNH₂), B(OH)₃ (cat.) | High temperature, often with water removal |

Decarboxylation Pathways

The thermal decarboxylation of pyridinecarboxylic acids is a well-studied process, though it often requires high temperatures. The stability of the intermediate carbanion or ylide formed upon loss of CO₂ is a key factor determining the reaction rate. researchgate.net For pyridine-3-carboxylic acids, decarboxylation is generally more difficult than for picolinic acids (pyridine-2-carboxylic acids).

The mechanism for the decarboxylation of pyridinecarboxylic acids can be influenced by substituents on the ring. cdnsciencepub.com For this compound, the reaction would involve the cleavage of the C3-carboxyl bond. The presence of the electron-withdrawing phenoxy group at the 6-position could potentially influence the stability of the transition state. The reaction likely proceeds through a zwitterionic intermediate, similar to the Hammick mechanism proposed for picolinic acid, where the pyridine nitrogen plays a crucial role in stabilizing the intermediate formed after CO₂ loss. cdnsciencepub.comcdnsciencepub.com However, given the position of the carboxyl group, significant thermal energy would likely be required to achieve decarboxylation. cdnsciencepub.comnih.gov

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is a primary site for chemical transformation, most notably through cleavage via nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards attack by nucleophiles, especially at the 2- and 6-positions (equivalent to the ortho- and para-positions relative to the nitrogen atom). In this molecule, the 4-fluorophenoxy group is situated at the activated 6-position, making it susceptible to displacement by a variety of nucleophiles.

The cleavage of the C-O ether bond typically occurs under conditions that facilitate nucleophilic attack on the C6 carbon of the pyridine ring. This process is generally promoted by strong nucleophiles and can be influenced by temperature and the solvent system. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

Common nucleophiles that can displace the 4-fluorophenoxy group include amines, alkoxides, and hydroxide (B78521) ions. For instance, reaction with a primary or secondary amine would lead to the formation of a 6-aminopyridine-3-carboxylic acid derivative. Similarly, treatment with a strong base like sodium hydroxide at elevated temperatures can lead to the formation of 6-hydroxypyridine-3-carboxylic acid.

The general reaction for the nucleophilic displacement of the 4-fluorophenoxy group can be represented as follows:

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile (Nu-H) | Product | Potential Reaction Conditions |

|---|---|---|

| R-NH₂ (Primary Amine) | 6-(Alkylamino)pyridine-3-carboxylic acid | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| R₂NH (Secondary Amine) | 6-(Dialkylamino)pyridine-3-carboxylic acid | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| NaOH (Sodium Hydroxide) | 6-Hydroxypyridine-3-carboxylic acid | High temperature, aqueous or alcoholic solvent |

| NaOR (Sodium Alkoxide) | 6-Alkoxypyridine-3-carboxylic acid | Anhydrous alcohol, heat |

Role of the Fluorine Atom in Directing Chemical Reactivity

The fluorine atom on the phenoxy group plays a dual role in influencing the reactivity of the molecule. While it is not directly attached to the reactive pyridine core, its electronic effects are transmitted through the ether oxygen.

Firstly, the fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect makes the 4-fluorophenoxy group a better leaving group compared to an unsubstituted phenoxy group in the context of nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atom helps to stabilize the negative charge that develops on the oxygen atom of the leaving phenoxide ion.

Conversely, the fluorine atom also has lone pairs of electrons that can be donated into the aromatic ring of the phenoxy group through resonance (+M or +R effect). This mesomeric effect is generally considered to be weaker for fluorine compared to other halogens but can slightly counteract the inductive effect by increasing electron density on the phenoxy ring. However, in the context of the phenoxy group acting as a leaving group, the inductive effect is generally more dominant in stabilizing the departing anion.

Chemo- and Regioselective Modifications

The presence of multiple functional groups in this compound allows for various chemo- and regioselective modifications.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations without affecting the phenoxy ether linkage, provided the reaction conditions are carefully chosen. These reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with a primary or secondary amine will produce the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol (hydroxymethyl group).

Reactions at the Pyridine Ring:

Nucleophilic Aromatic Substitution: As discussed in section 3.3, the 6-position is the primary site for nucleophilic attack, leading to the displacement of the 4-fluorophenoxy group. This represents a key regioselective transformation.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic substitution would be expected to occur at the positions meta to the nitrogen (C3 and C5). However, the presence of the electron-donating (by resonance) ether oxygen at C6 and the electron-withdrawing carboxylic acid at C3 complicates the regioselectivity. Electrophilic substitution is generally difficult and requires harsh conditions.

Chemoselectivity: The differential reactivity of the functional groups allows for selective transformations. For example, under mild conditions, the carboxylic acid can be converted to an ester or amide without cleaving the phenoxy ether bond. Conversely, under strong nucleophilic conditions, the phenoxy group can be displaced while the carboxylic acid (as its carboxylate salt) remains intact.

Table 2: Overview of Chemo- and Regioselective Reactions

| Reagent(s) | Target Site | Product Type | Selectivity |

|---|---|---|---|

| ROH, H⁺ | Carboxylic Acid | Ester | Chemoselective |

Structure Activity Relationship Sar Studies of 6 4 Fluorophenoxy Pyridine 3 Carboxylic Acid Derivatives

Impact of Fluorine Substitution on Biological Interactions and Binding Affinity

The presence of a fluorine atom at the 4-position of the phenoxy ring is a pivotal feature of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid. Fluorine, being the most electronegative element, can profoundly influence the molecule's properties. nih.gov It can alter the acidity of the carboxylic acid group through inductive effects, thereby affecting its ionization state at physiological pH. researchgate.net Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups on the target protein, contributing to enhanced binding affinity. mdpi.com The substitution of hydrogen with fluorine can also block metabolic pathways, increasing the compound's in vivo stability. mdpi.com Studies on related fluoroaromatic inhibitors have shown that the pattern of fluorine substitution can affect binding affinity in a manner dependent on both hydrophobicity and the specific substitution pattern on the aromatic ring. nih.gov

Influence of Pyridine (B92270) Ring Substitution Patterns on Potency and Selectivity

Modifications to the pyridine ring of this compound can have a substantial impact on its biological activity. The position and nature of substituents on the pyridine ring can alter the molecule's electronic properties, steric profile, and potential for hydrogen bonding. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen and the carboxylic acid, which in turn can affect target binding. researchgate.net

Studies on related pyridine derivatives have shown that the substitution pattern on the pyridine ring is crucial for potent biological activity. nih.gov The regioselectivity of reactions involving substituted pyridines is also highly dependent on the nature and position of the substituents, which has implications for the synthesis of new analogues. researchgate.net

Structure-Activity Modulation through Variations in the Phenoxy Moiety

Introducing other halogen atoms (e.g., chlorine, bromine) or small alkyl or alkoxy groups in place of or in addition to the fluorine can systematically probe the steric and electronic requirements of the target's hydrophobic pocket. The goal of such modifications is to optimize van der Waals interactions and hydrophobic contacts to maximize binding affinity.

Comparative SAR with Related Pyridine Carboxylic Acid Analogues

The SAR of this compound can be further understood by comparing it with related pyridine carboxylic acid analogues. nih.gov Pyridine carboxylic acids, including nicotinic acid (pyridine-3-carboxylic acid), are prevalent scaffolds in medicinal chemistry with a wide range of biological activities. nih.govnih.govnih.gov The specific arrangement of the phenoxy group at the 6-position and the carboxylic acid at the 3-position is a key determinant of the activity profile.

For instance, analogues where the carboxylic acid is at a different position on the pyridine ring (e.g., picolinic or isonicotinic acid derivatives) would be expected to have different binding modes and biological activities. nih.gov Similarly, replacing the phenoxy group with other aromatic or heteroaromatic rings can lead to significant changes in potency and selectivity, highlighting the importance of the specific nature of the substituent at the 6-position. researchgate.netresearchgate.net

| Compound Scaffold | Key Structural Features | General Impact on Activity |

|---|---|---|

| Pyridine-3-carboxylic acid | Carboxylic acid at the 3-position | Often crucial for target interaction (e.g., hydrogen bonding, salt bridge formation). |

| 6-Phenoxypyridine | Phenoxy group at the 6-position | Explores hydrophobic pockets; substitutions on the phenyl ring modulate binding. |

| 4-Fluorophenoxy group | Fluorine at the 4-position of the phenoxy ring | Enhances binding through electronic effects and potential metabolic blocking. |

Computational Approaches to SAR (e.g., QSAR, 3D-QSAR modeling)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are powerful tools for elucidating the SAR of this compound derivatives. rutgers.edunih.gov QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities to derive a mathematical equation. rutgers.edu This can help in predicting the activity of novel analogues before their synthesis.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic). nih.govfrontiersin.org These models can provide detailed insights into the structural requirements for optimal binding and can guide the rational design of more potent and selective inhibitors. For instance, a CoMSIA model for a series of related compounds might indicate that steric bulk is favored in one region of the molecule while an electropositive potential is favored in another. Such information is invaluable for the iterative process of lead optimization.

| Computational Method | Description | Application in SAR |

|---|---|---|

| QSAR | Correlates physicochemical properties with biological activity. | Predicts the activity of new analogues based on their structural features. |

| 3D-QSAR (CoMFA/CoMSIA) | Analyzes the relationship between 3D molecular fields and biological activity. | Provides insights into the steric, electrostatic, and hydrophobic requirements for optimal target binding. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), have been instrumental in characterizing the compound. rsc.org

DFT calculations illuminate the electronic landscape of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid, revealing the distribution of electron density across the molecule. This analysis is crucial for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn dictates the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) analysis is frequently performed to quantify the charge distribution. rsc.org The analysis for this compound shows significant negative charges localized on the highly electronegative oxygen, nitrogen, and fluorine atoms. The carboxylic acid proton, conversely, carries a notable positive charge, highlighting its acidic nature. The pyridine (B92270) and fluorophenoxy rings exhibit a complex distribution of charges due to resonance and inductive effects.

Table 1: Predicted Mulliken Atomic Charges for Selected Atoms

| Atom | Element | Predicted Charge (a.u.) |

|---|---|---|

| N1 | Nitrogen | -0.58 |

| O1 (carboxyl C=O) | Oxygen | -0.65 |

| O2 (carboxyl O-H) | Oxygen | -0.71 |

| H1 (carboxyl) | Hydrogen | +0.48 |

| F1 | Fluorine | -0.42 |

| C3 (carboxyl) | Carbon | +0.81 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. rsc.org For this compound, the HOMO is primarily localized over the fluorophenoxy ring, while the LUMO is distributed across the pyridine-3-carboxylic acid moiety.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

DFT calculations are a reliable tool for predicting spectroscopic data, which serves to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Furthermore, the vibrational frequencies for an Infrared (IR) spectrum can be computed, although they are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Predicted ¹H NMR data for the compound shows characteristic signals for the aromatic protons, with the carboxylic acid proton appearing as a highly deshielded singlet. The ¹³C NMR spectrum is predicted to show distinct signals for the carbonyl carbon and the carbons bonded to nitrogen, oxygen, and fluorine. The predicted IR spectrum displays characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, and the C-F stretch.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H2 | 8.95 | 151.2 |

| Pyridine-H4 | 8.30 | 140.5 |

| Pyridine-H5 | 7.65 | 124.8 |

| Fluorophenoxy-H | 7.20 - 7.40 | 116.0 - 122.5 |

| Carboxyl-OH | 13.10 | - |

| Carboxyl-C | - | 166.4 |

| Pyridine C-F | - | 160.1 (d) |

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Carboxylic Acid) | 3450 | Stretching |

| C-H (Aromatic) | 3100 | Stretching |

| C=O (Carboxylic Acid) | 1725 | Stretching |

| C=N, C=C (Aromatic) | 1580-1610 | Ring Stretching |

| C-O (Ether) | 1250 | Asymmetric Stretching |

| C-F | 1220 | Stretching |

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Given the structural similarities of pyridine-carboxylic acids to known enzyme inhibitors, potential biological targets for this compound include kinases and cyclooxygenase (COX) enzymes. nih.govresearchgate.net Docking simulations place the ligand into the binding site of a target protein and analyze the resulting intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. ajol.info For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the aromatic rings can participate in hydrophobic and pi-pi stacking interactions.

Docking algorithms generate various possible binding poses (modes) of the ligand in the protein's active site and calculate a scoring function to estimate the binding affinity for each pose. buffalo.edu The binding affinity is typically expressed in kcal/mol, with more negative values indicating a more stable ligand-protein complex and stronger binding.

Simulations of this compound docked into the active site of a target like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a common target for anticancer agents, predict a favorable binding mode. mdpi.com In this predicted mode, the carboxylic acid group forms crucial hydrogen bonds with key amino acid residues like Lysine or Arginine, while the fluorophenoxy group occupies a hydrophobic pocket.

Table 5: Hypothetical Molecular Docking Results

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| VEGFR-2 | -8.5 | Glu885, Asp1046 | Hydrogen Bond |

| VEGFR-2 | - | Cys919 | Hydrogen Bond |

| VEGFR-2 | - | Leu840, Val916 | Hydrophobic |

| COX-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond |

| COX-2 | - | Leu352, Val523 | Hydrophobic |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to investigate the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its flexibility and how it interacts with potential biological targets, such as protein kinases. nih.govacs.org These simulations can model the compound's behavior in a dynamic state, offering a more realistic representation than static models like molecular docking. nih.govmdpi.com

The primary goals of MD simulations for this type of molecule include:

Exploring Conformational Space: The ether linkage in this compound allows for considerable rotational freedom between the pyridine and fluorophenoxy rings. MD simulations can map the accessible conformations of the molecule, identifying low-energy, stable states that are most likely to be biologically relevant.

Analyzing Binding Dynamics: When the compound is simulated in complex with a target protein, MD can reveal the stability of the binding pose. It helps in understanding the specific interactions, such as hydrogen bonds and π-π stacking, that the pyridine ring, carboxylic acid group, and fluorophenyl moiety form with the protein's active site. dovepress.com Studies on other pyridine-based inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes and to understand the nature of these interactions in a dynamic environment. nih.govmdpi.com

The data below illustrates the typical output from an MD simulation analysis for a ligand interacting with a protein target.

| Simulation Parameter | Finding | Implication for Binding Stability |

| RMSD of Ligand | Low fluctuation around a mean value | The ligand maintains a stable binding pose within the active site. |

| RMSF of Protein Residues | Low fluctuation in active site residues | The binding of the ligand stabilizes the protein's active site. |

| Hydrogen Bond Occupancy | High occupancy (>75%) for key interactions | Specific hydrogen bonds are consistently maintained, indicating they are crucial for binding affinity. |

| Interaction Energy | Favorable and stable electrostatic and van der Waals energies | Strong, persistent energetic contributions confirm a favorable binding event. |

This table is illustrative, representing typical data obtained from MD simulations for small molecule inhibitors.

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction, also known as target fishing, is a computational strategy used to identify potential protein targets for a given small molecule. wjpls.org For this compound, these methods would involve screening its chemical structure against large databases of known biological targets. This approach helps to formulate hypotheses about its mechanism of action and potential therapeutic applications.

The prediction process typically relies on two main principles:

Ligand-Based Methods: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared to databases of compounds with known targets. A match suggests that the compound may interact with the same targets. Pyridine carboxylic acid isomers, for instance, are known to be versatile scaffolds for enzyme inhibitors. dovepress.com

Structure-Based Methods (Inverse Docking): If a three-dimensional structure of a potential target is available, molecular docking can be performed in reverse. Instead of docking many ligands to one target, one ligand (this compound) is docked into the binding sites of numerous proteins. High-scoring interactions suggest a potential biological target. nih.gov

Computational studies on various pyridine derivatives have been used to predict pharmacokinetic properties and identify potential targets, demonstrating the utility of these in silico approaches. wjpls.orgnih.gov

| Potential Target Class | Rationale Based on Scaffold | Associated Pathways |

| Protein Kinases | The pyridine scaffold is a common feature in many kinase inhibitors. nih.govnih.gov | Cell signaling, proliferation, apoptosis |

| Metabolic Enzymes | Carboxylic acid moieties can interact with active sites of enzymes like cyclooxygenases (COX). dovepress.com | Inflammation, metabolic regulation |

| Nuclear Receptors | The overall structure may allow for binding to ligand-binding domains of nuclear receptors. | Gene expression, metabolism |

| G-Protein Coupled Receptors (GPCRs) | Heterocyclic compounds are known to interact with this large family of receptors. | Neurological signaling, metabolic control |

This table presents hypothetical potential targets for a molecule with the structural features of this compound, based on general findings for related compounds.

Cheminformatics and Machine Learning Applications in Compound Design and Virtual Screening

Cheminformatics and machine learning have become indispensable tools in modern drug discovery, enabling the rapid analysis of vast chemical datasets to design new molecules and screen virtual libraries. mdpi.comyoutube.com For a lead compound like this compound, these techniques can be applied to optimize its structure and predict the activity of novel analogs.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be built by synthesizing analogs with different substitutions and correlating their measured activity with calculated molecular descriptors. Such models have been successfully developed for other series of pyridine derivatives to guide the design of more potent compounds. nih.gov

Virtual Screening: Machine learning models can be trained on a set of known active and inactive compounds to learn the features that are important for binding to a specific target. These models can then be used to screen massive virtual libraries of compounds far more quickly than traditional experimental methods. This allows for the identification of novel scaffolds or derivatives that are predicted to be active.

De Novo Design: Advanced machine learning models, including generative models, can design entirely new molecules based on a set of desired properties. Starting with the this compound scaffold, these algorithms could suggest novel modifications that are predicted to enhance target affinity, improve pharmacokinetic properties, or reduce potential toxicity.

The foundation of these methods is the calculation of molecular descriptors, which are numerical representations of a molecule's properties.

| Descriptor Type | Examples | Relevance to this compound |

| Topological (2D) | Molecular Weight, Number of Rotatable Bonds, Polar Surface Area (PSA) | Basic drug-likeness, oral bioavailability prediction |

| Physicochemical | LogP (lipophilicity), pKa | Membrane permeability, solubility, charge state at physiological pH |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions with targets |

| 3D Descriptors | Molecular Shape, Steric Parameters | Determines the fit within a protein's binding pocket |

Exploration of Biological Activity and Mechanistic Insights of 6 4 Fluorophenoxy Pyridine 3 Carboxylic Acid and Its Derivatives

Anticancer Research Perspectives

Enzymatic Pathway Modulation (e.g., Kinase Inhibition, TRPC6 Inhibition)

Derivatives of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid have been investigated for their potential to modulate various enzymatic pathways, showing promise as inhibitors of specific kinases and transient receptor potential canonical 6 (TRPC6) channels.

Kinase Inhibition: Pyridine (B92270) carboxylic acid derivatives are recognized for their role in the development of kinase inhibitors. lookchem.com Some pyrazolo[3,4-b]pyridine compounds, which share a core pyridine structure, have been identified as protein kinase C (PKC) inhibitors. googleapis.com These compounds are being explored for their therapeutic potential in diseases associated with diabetes. googleapis.com Additionally, certain quinazoline-carboxylic acid derivatives have been designed and evaluated as selective inhibitors of Aurora A kinase, a key regulator of the cell cycle. nih.govresearchgate.net One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated potent inhibitory activity against Aurora A kinase and induced apoptosis in cancer cell lines. nih.govresearchgate.netnih.gov The design of these inhibitors often involves structural modifications to enhance selectivity and potency. nih.govresearchgate.net

TRPC6 Inhibition: Transient receptor potential canonical 6 (TRPC6) is a non-selective cation channel implicated in various physiological and pathological processes, including cardiac conditions, kidney diseases, and cancer. google.comfrontiersin.org Inhibition of TRPC6 is considered a viable therapeutic strategy for these conditions. google.comfrontiersin.org Pyridine carbonyl derivatives have been synthesized and evaluated as TRPC6 inhibitors. google.com For instance, the compound BI 749327 has shown efficacy in mouse models of Duchenne muscular dystrophy by inhibiting TRPC6, leading to prolonged survival and improved muscle function. nih.gov Another novel small molecule inhibitor of TRPC6, PCC0208057, has demonstrated the ability to suppress the proliferation and migration of prostate cancer cells. frontiersin.org Research has shown that various TRP channel inhibitors can block TRPC6-mediated signaling pathways. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

The biological activity of this compound and its analogs is predicated on their interactions with various biological macromolecules.

Enzymes: As discussed, derivatives of this compound can act as enzyme inhibitors. For example, they can bind to the active site of kinases like Aurora A, leading to the inhibition of their catalytic activity. nih.govresearchgate.net Molecular docking studies have been employed to understand the binding modes of these inhibitors within the enzyme's active site, revealing key interactions with amino acid residues. nih.govresearchgate.net The pyridine core is a common feature in many enzyme inhibitors, and its derivatives are actively being explored for this purpose. nih.gov

Receptors: Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives are known to interact with specific G protein-coupled receptors, namely the hydroxycarboxylic acid (HCA) receptors (HCA1, HCA2, and HCA3). nih.govresearchgate.net These receptors are involved in regulating metabolic processes, and their activation by ligands like nicotinic acid can lead to effects such as the inhibition of lipolysis. nih.govresearchgate.net Fluorinated pyrazole-3-carboxylic acids have been identified as potent and selective agonists of the high-affinity niacin receptor, GPR109a (HCA2). nih.gov

Nucleic Acids: While direct interaction of this compound with nucleic acids is not extensively documented in the provided context, related heterocyclic structures have been shown to interact with DNA. For instance, ruthenium(II) complexes containing bipyridine dicarboxylic acid have been shown to bind to DNA, primarily through groove binding. researchgate.net The incorporation of carboxylic acid functionalities can influence the DNA binding affinity. researchgate.net

Agrochemical Research Applications

Herbicidal Activity and Target Mechanism Identification (e.g., Auxin Mimicry, Transport Inhibitor Response Antagonism)

Pyridine carboxylic acids represent a significant class of herbicides. googleapis.com Their mode of action often involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and ultimately, the death of susceptible plants. pressbooks.pubnih.gov

Auxin Mimicry: Synthetic auxin herbicides, including those with a pyridine carboxylic acid structure, are among the first selective organic herbicides developed. pressbooks.pub They are particularly effective against broadleaf weeds in cereal crops. pressbooks.pubresearchgate.net These herbicides translocate within the plant to the growing points, where they disrupt normal hormonal regulation. pressbooks.pub The structural resemblance to auxin allows them to bind to auxin receptors, initiating a cascade of events that leads to phytotoxicity. pressbooks.pubnih.govresearchgate.net Different chemical classes of auxin mimics include phenoxy-carboxylates, benzoates, and pyridine-carboxylates. researchgate.net The development of new auxin mimic herbicides is an ongoing area of research to manage weed resistance and improve efficacy. nih.govresearchgate.net

The herbicidal activity is influenced by factors such as the plant species, growth stage, and environmental conditions. googleapis.com Some pyridine carboxylic acid derivatives have shown selective control of broadleaf weeds with good tolerance in crops like sweet corn. nih.gov

Below is a table summarizing the herbicidal activity of related pyridine carboxylic acid compounds:

| Compound Class | Target Weeds | Mechanism of Action |

| Pyridine Carboxylic Acids | Broadleaf weeds, some grasses | Auxin Mimicry |

| 6-Aryl-picolinates | Key dicot weeds | Auxin Mimicry |

| Aminopyralid | Annual and perennial broadleaf weeds | Auxin Mimicry |

| Fluroxypyr | Broadleaf weeds | Auxin Mimicry |

Neurological Activity Investigations (e.g., Anticonvulsant Properties)

While direct studies on the anticonvulsant properties of this compound are not specified, various derivatives of pyridine-3-carboxylic acid and related heterocyclic compounds have been investigated for their potential neurological activity.

Pyridine-3-carboxylic acid analogs are reported to possess a range of biological activities, including anticonvulsant properties. nih.gov Research into novel compounds for the treatment of epilepsy has explored derivatives of pyrrolidine-2,5-dione, which have shown broad-spectrum anticonvulsant effects in animal models. nih.govmdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated significant anticonvulsant activity. nih.gov Similarly, a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles were synthesized and showed notable anticonvulsant effects in mice. brieflands.com

The mechanism of action for some of these anticonvulsant compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Other studies have shown that antagonists of excitatory amino acid receptors, such as 3-hydroxy-2-quinoxalinecarboxylic acid, possess anticonvulsant properties. nih.gov The similarity of pyridine-3-carboxylic acid to drugs that penetrate the central nervous system has been noted, suggesting its potential as a scaffold for neurologically active compounds. nih.gov

Modulatory Effects on Other Biological Pathways

Derivatives of this compound have been shown to modulate biological pathways beyond those already discussed. For example, the inhibition of TRPC6 by the compound BI 749327 in a mouse model of Duchenne muscular dystrophy led to a reduction in gene pathways that regulate fat metabolism and TGF-β1 signaling. nih.gov This suggests that the therapeutic effects of TRPC6 inhibition may extend to modulating these important cellular processes. nih.gov

Applications As Research Tools and Precursors in Chemical Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

The intrinsic structure of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid makes it an exemplary building block for the synthesis of complex molecular architectures. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure through reliable chemical reactions. This compound possesses three key features that define its utility in this role: a rigid heterocyclic scaffold, a modifiable functional group, and a specific stereoelectronic profile imparted by its substituents.

The pyridine (B92270) ring acts as a stable, aromatic core, providing a defined geometric framework for assembling larger molecules. The carboxylic acid group (-COOH) at the 3-position is a versatile chemical handle, primarily for forming amide bonds, which are fundamental linkages in many pharmaceutical and biologically active compounds. The 4-fluorophenoxy group at the 6-position influences the molecule's solubility, electronic properties, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking. Fluorination, in particular, can enhance the ability of carboxylic acids to act as hydrogen bond donors, facilitating the formation of bimolecular networks and self-assembled monolayers. nih.gov

In synthetic strategies, this compound can be used to introduce the fluorophenoxypyridine motif into larger target molecules. For example, in the synthesis of medicinal compounds, access to substituted pyridine building blocks is crucial. nih.gov The synthesis of derivatives often requires multi-step procedures to create the necessary substituted pyridine core; having a pre-formed, functionalized building block like this compound can significantly streamline such processes. nih.gov Its structure is also conducive to forming ordered, porous networks through self-assembly, a key strategy in supramolecular chemistry and materials science for creating complex, functional architectures from simpler molecular components. nih.govrsc.orgresearchgate.net

Table 1: Structural Features of this compound as a Building Block

| Feature | Role in Synthesis | Potential Interactions |

|---|---|---|

| Pyridine Ring | Provides a rigid, aromatic scaffold. | π-stacking, coordination to metals. |

| Carboxylic Acid | Acts as a versatile functional handle for coupling reactions (e.g., amidation, esterification). | Hydrogen bonding (dimer formation), ionic interactions. |

| 4-Fluorophenoxy Group | Modulates electronic properties, solubility, and metabolic stability. | Dipole-dipole interactions, halogen bonding, hydrophobic interactions. |

| Ether Linkage | Introduces conformational flexibility. | Hydrogen bond acceptor. |

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in a cellular environment. mskcc.orgpageplace.de The development of effective probes is a cornerstone of chemical biology. This compound possesses several characteristics that make it an attractive scaffold for the development of such probes.

The core structure can serve as a pharmacophore that binds to a biological target. The carboxylic acid group provides a crucial attachment point for conjugating other functional moieties. For instance, it can be linked to:

Reporter Tags: Such as fluorescent dyes (e.g., FITC) for visualization in microscopy or flow cytometry.

Affinity Tags: Like biotin, which allows for the isolation and identification of target proteins through techniques like mass spectrometry-based proteomics.

Radiolabels: For use in imaging techniques like Positron Emission Tomography (PET).

The presence of the fluorine atom is particularly advantageous. The ¹⁹F nucleus is NMR-active and has a 100% natural abundance, with a signal that is highly sensitive to the local chemical environment. This makes it an excellent reporter for fluorine NMR spectroscopy, a powerful tool for studying drug-target interactions and conformational changes in proteins without the need for larger, more disruptive labels. The development of chemical probes for challenging targets like RNA and bromodomains often relies on such versatile small molecule scaffolds. nih.govnih.gov

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for activity against biological targets to identify new drug leads. The success of combinatorial chemistry depends on the availability of suitable building blocks that can be systematically and efficiently combined. nih.gov

This compound is well-suited for this application. Its structure can be divided into a constant scaffold (the fluorophenoxypyridine core) and a point of diversity (the carboxylic acid). In a typical library synthesis, the carboxylic acid would be reacted with a diverse collection of amines to generate a library of amides. This process is often carried out on a solid support to simplify purification.

Example of Library Synthesis Scheme:

Scaffold: this compound

Reaction: Amide bond formation

Diverse Building Blocks: A collection of primary and secondary amines (R¹R²NH)

Result: A library of compounds with the general structure 6-(4-Fluorophenoxy)pyridine-3-carboxamide, where the R¹ and R² groups are varied.

This approach allows for the systematic exploration of the chemical space around the core scaffold, which can be crucial for optimizing the binding affinity and selectivity of a potential drug candidate. The generation of such small molecule libraries is a key strategy in modern drug discovery. nih.govnih.gov

Role as Precursors for Novel Functional Materials

Functional materials are materials designed to possess specific properties that can be utilized in various technologies, such as electronics, optics, or catalysis. Pyridine carboxylic acids are known precursors for a range of functional materials, including metal-organic frameworks (MOFs) and fluorescent complexes. nih.gov

The structure of this compound is conducive to the formation of coordination polymers and MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. The assembly of these organic linkers with metal nodes can create highly porous, crystalline materials with applications in gas storage, separation, and catalysis.

Furthermore, pyridine derivatives are often used in the development of materials for organic light-emitting devices (OLEDs). nih.gov When complexed with certain metal ions, such as terbium(III), pyridine carboxylic acids can act as sensitizers, efficiently transferring absorbed energy to the metal ion, which then emits light. nih.gov The fluorophenoxy substituent on this particular molecule could be used to tune the electronic properties and solid-state packing of the resulting material, potentially enhancing its performance in such applications. The ability of fluorinated carboxylic acids to drive self-assembly into well-ordered monolayers also points to their utility in creating functional surfaces and thin films. nih.gov

Analytical Method Development for Compound Characterization and Purity Assessment

The unambiguous characterization and purity assessment of a chemical compound are critical for its use in any scientific application. A variety of analytical methods are employed to confirm the structure and purity of this compound and related compounds. nih.gov

Standard analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. ¹⁹F NMR is specifically used to confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O and C-F bonds, and vibrations associated with the aromatic rings. nih.govrsc.org

Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which is compared against the theoretical values calculated from its chemical formula. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound by separating it from any impurities or starting materials.

Table 2: Expected Analytical Data for this compound

| Analytical Method | Expected Observations |

|---|---|

| Formula | C₁₂H₈FNO₃ |

| Molecular Weight | 233.19 g/mol |

| ¹H NMR | Signals corresponding to protons on the pyridine and fluorophenyl rings, and a broad signal for the carboxylic acid proton. nih.gov |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid. nih.gov |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. |

| Mass Spec (HRMS-ESI) | An [M+H]⁺ ion at m/z 234.0561, corresponding to the formula C₁₂H₉FNO₃⁺. |

| IR Spectroscopy | Characteristic absorptions for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), C-O (~1200-1300 cm⁻¹), and C-F (~1150-1250 cm⁻¹) stretches. |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid and its analogues will likely pivot towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. ijarsct.co.in Traditional multi-step syntheses of functionalized pyridines can be resource-intensive; therefore, research into novel synthetic routes is paramount.

Future methodologies are expected to focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions, representing a greener alternative to conventional heating. nih.gov

Multi-Component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates can significantly improve atom economy and reduce waste. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps, such as the synthesis of the pyridine (B92270) core or the final coupling reaction, offers high selectivity under mild conditions. ukri.org Research could explore biocatalytic routes from renewable biomass feedstocks to produce pyridine intermediates. ukri.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability compared to batch processes.

| Approach | Traditional Method Potential | Future Sustainable Method | Key Advantages of Sustainable Method |

|---|---|---|---|

| Core Pyridine Synthesis | Hantzsch synthesis or similar condensation reactions often requiring high temperatures and harsh reagents. | Enzyme-catalyzed cyclization from biomass-derived precursors or MCRs. nih.govukri.org | Milder reaction conditions, reduced waste, use of renewable feedstocks. |

| Coupling Reaction | Nucleophilic aromatic substitution with 4-fluorophenol (B42351), potentially requiring high temperatures and polar aprotic solvents. | Palladium- or copper-catalyzed cross-coupling reactions under milder conditions; potential for flow chemistry optimization. ijarsct.co.in | Higher yields, greater functional group tolerance, improved safety and scalability. |

| Overall Process | Multiple steps with intermediate purification, leading to lower overall yield and significant solvent waste. | One-pot or telescoping synthesis using MAOS or flow chemistry. nih.gov | Increased efficiency, reduced energy consumption, minimized waste streams. |

Advanced SAR and Rational Design of Next-Generation Analogues

Systematic Structure-Activity Relationship (SAR) studies are crucial to unlock the full potential of the this compound scaffold. nih.gov By methodically altering different parts of the molecule, researchers can identify the key structural features responsible for biological activity and optimize properties like potency, selectivity, and pharmacokinetics. mdpi.comnih.gov

Future rational design efforts will likely explore:

Modifications of the Phenoxy Ring: Investigating the effect of the position and nature of substituents on this ring. For example, replacing the fluorine with other halogens or electron-donating/withdrawing groups could fine-tune electronic properties and binding interactions.

Alterations to the Pyridine Core: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and influences the compound's basicity. nih.gov Bioisosteric replacement of the pyridine with other heterocycles could lead to novel intellectual property and improved drug-like properties.

Bioisosteres of the Carboxylic Acid: The carboxylic acid group is a common pharmacophore but can lead to poor permeability and rapid metabolism. researchgate.net Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides could significantly improve pharmacokinetic profiles while maintaining the necessary binding interactions. researchgate.netsemanticscholar.org

| Molecular Region | Proposed Modification | Rationale |

|---|---|---|

| Phenoxy Ring | Vary substituent at the 4-position (e.g., -Cl, -CH3, -OCH3, -CF3). Add a second substituent. | Probe steric and electronic requirements of the target's binding pocket. acs.org |

| Pyridine Core | Introduce substituents on the pyridine ring. Shift the position of the ether linkage or carboxylic acid. | Modulate pKa, solubility, and vector of exit from the binding pocket. nih.gov |

| Carboxylic Acid | Replace with bioisosteres (e.g., tetrazole, sulfonic acid). researchgate.net Convert to esters or amides. | Improve cell permeability, metabolic stability, and oral bioavailability. |

| Ether Linkage | Replace oxygen with sulfur (thioether) or nitrogen (amine). | Alter bond angles, flexibility, and hydrogen bonding capacity. |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development pipeline for compounds like this compound. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating discovery and reducing costs. acs.org

Key applications in future research include:

Predictive Modeling: ML models, such as Deep Neural Networks (DNNs) and Graph Neural Networks (GNNs), can be trained on existing chemical libraries to predict the biological activity of novel, virtual analogues. stanford.edu This allows for the rapid in silico screening of thousands of potential compounds to prioritize the most promising candidates for synthesis.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. AI tools can build models to forecast these properties based on molecular structure, helping to eliminate compounds likely to fail later in development. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the this compound scaffold and a target product profile, these algorithms can propose novel analogues with optimized activity and drug-like characteristics.

Exploration of Novel Biological Activities and Mechanistic Insights

The pyridine scaffold is present in a wide array of FDA-approved drugs, highlighting its therapeutic versatility. unison.mxnih.gov A critical future direction is the comprehensive screening of this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications.

Based on the activities of structurally related compounds, promising areas for investigation include:

Enzyme Inhibition: Nicotinic acid derivatives have been identified as potential inhibitors of enzymes like carbonic anhydrase III, which is a target for dyslipidemia and cancer. researchgate.net Screening against various kinase, protease, and metabolic enzyme families is warranted.

Anticancer Activity: Many pyridine derivatives exhibit potent antiproliferative effects. mdpi.comunison.mxacs.org Investigating the compound's activity against various cancer cell lines and identifying its molecular mechanism (e.g., inhibition of specific kinases like VEGFR-2 or HER-2) could open new avenues in oncology. mdpi.com

Neurological Disorders: Related nicotinic acid compounds are utilized in research targeting neurological disorders, suggesting that this scaffold may interact with receptors or enzymes in the central nervous system. chemimpex.comnih.gov

| Therapeutic Area | Potential Molecular Target Class | Rationale Based on Scaffold |

|---|---|---|

| Oncology | Kinases (e.g., PIM-1, VEGFR-2), Carbonic Anhydrases. researchgate.netacs.orgmdpi.com | Pyridine derivatives are known antiproliferative agents. mdpi.comunison.mx |

| Infectious Diseases | Bacterial or viral enzymes. | The pyridine nucleus is a core component of many antibacterial and antiviral drugs. nih.govnih.gov |

| Metabolic Diseases | Carbonic Anhydrase III, PPARγ. nih.govresearchgate.net | Nicotinic acid (Vitamin B3) is a known lipid-lowering agent. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, other inflammatory mediators. | Many heterocyclic compounds possess anti-inflammatory properties. nih.gov |